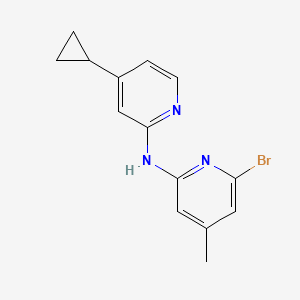![molecular formula C14H16N2O2 B8626805 1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol](/img/structure/B8626805.png)
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol is a compound that features a piperidine ring substituted with an oxazole moiety and a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and oxazole rings in its structure makes it a versatile molecule for synthetic and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol typically involves the formation of the piperidine ring followed by the introduction of the oxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-(2-bromoacetyl)phenylpiperidine with an oxazole derivative can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow synthesis techniques may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and oxazole rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol involves its interaction with specific molecular targets. The oxazole and piperidine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Aminophenyl)piperidin-4-ol
- 1-(4-(2-Piperidin-1-yl-Ethoxy)-Phenyl)-1,2,3,4-Tetrahydro
- 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines
Uniqueness
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol is unique due to the combination of oxazole and piperidine rings in its structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of these rings allows for diverse chemical modifications and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol |
InChI |
InChI=1S/C14H16N2O2/c17-13-2-1-8-16(10-13)12-5-3-11(4-6-12)14-15-7-9-18-14/h3-7,9,13,17H,1-2,8,10H2 |
InChI-Schlüssel |
GABWSJTUGPGPPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C3=NC=CO3)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloro-5-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine](/img/structure/B8626765.png)

![(4R,10aR)-6-Ethyl-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B8626772.png)




